Acid, Clodronic

Bone resorption assay Osteoclast inhibition Relative potency

Clodronic acid is a first-generation, non-nitrogenous bisphosphonate distinguished by its ATP-analogue-mediated osteoclast apoptosis—not mevalonate pathway inhibition. This mechanistic divergence makes it essential for clean dissection of bone resorption pathways without farnesyl diphosphate synthase interference. It uniquely enhances osteoblast differentiation (elevated ALP activity at 10⁻⁵ M) while exhibiting reversible, weaker bone binding, ideal for short-residence skeletal studies. Procure GMP-grade clodronic acid for multiple myeloma clinical trial material or reference standards for reproducible cell culture and in vivo bone research. Substitution with nitrogen-containing bisphosphonates risks experimental inconsistency and confounded mechanistic interpretation.

Molecular Formula CH12Cl2Na2O10P2
Molecular Weight 362.93 g/mol
Cat. No. B1245754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid, Clodronic
SynonymsAcid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate
Molecular FormulaCH12Cl2Na2O10P2
Molecular Weight362.93 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na]
InChIInChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2
InChIKeyMBJMCOJMDMARNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clodronic Acid Procurement Guide: Sourcing Bisphosphonate API and Reference Standards for Bone Research


Clodronic acid (dichloromethylene bisphosphonate) is a first-generation, non-nitrogen-containing bisphosphonate that inhibits bone resorption through intracellular metabolism to a cytotoxic ATP analogue [1]. It is primarily used as the disodium salt tetrahydrate in pharmaceutical applications targeting osteoclast-mediated bone resorption [2]. The compound is distinguished from nitrogen-containing bisphosphonates by its distinct mechanism of action, which does not involve inhibition of the mevalonate pathway [1].

Why Generic Bisphosphonate Substitution Fails: Critical Differentiation of Clodronic Acid in Experimental and Clinical Workflows


Clodronic acid cannot be assumed interchangeable with other bisphosphonates such as etidronate, pamidronate, or alendronate. Substitution risks experimental inconsistency due to fundamental mechanistic divergence: clodronate acts via intracellular ATP analogue formation, while nitrogen-containing bisphosphonates inhibit farnesyl diphosphate synthase . This mechanistic distinction translates to quantifiable differences in osteoblast differentiation effects [1], bone binding kinetics [2], and clinical outcomes in specific patient subpopulations [3].

Quantitative Evidence Guide: Clodronic Acid Differentiation Against Comparator Bisphosphonates


In Vitro Antiresorptive Potency: Clodronate Exhibits 8-Fold Higher Relative Potency than Etidronate

In standardized in vitro bone resorption assays, clodronate demonstrates a relative antiresorptive potency of 8 compared to etidronate (set as baseline reference value 1) [1]. This places clodronate in a distinct tier above etidronate but substantially below nitrogen-containing bisphosphonates such as pamidronate (550) and alendronate (700) [1].

Bone resorption assay Osteoclast inhibition Relative potency

Farnesyl Diphosphate Synthase Inhibition: Clodronate Shows No Activity vs Alendronate and Pamidronate

Clodronate exhibits no inhibition of recombinant human farnesyl diphosphate synthase, even at high concentrations, whereas alendronate inhibits with an IC50 of 460 nM, pamidronate with an IC50 of 500 nM, and risedronate with an IC50 of 3.9 nM . Etidronate shows negligible inhibition with an IC50 of 80 μM .

Mevalonate pathway Enzyme inhibition Mechanism of action

Osteoblast Differentiation Enhancement: Clodronate Uniquely Increases ALP Activity vs Pamidronate and Alendronate

At 10⁻⁵ M, clodronate increased alkaline phosphatase activity in both MC3T3-E1 osteoblast-like cells and ST2 pluripotent mesenchymal cells, whereas pamidronate, alendronate, and incadronate did not increase ALP activity in either cell line [1]. Etidronate increased ALP activity only in MC3T3-E1 cells at the same concentration [1].

Osteoblast differentiation Alkaline phosphatase Bone formation

Bone Binding Affinity and Functional Washout: Clodronate Shows Reversible Binding vs Irreversible Retention of Alendronate and Risedronate

The weak affinity of clodronate for bone surfaces translated into a requirement for 10-fold higher dosing in in vitro bone resorption assays when bone was pretreated with bisphosphonate and subsequently washed prior to adding osteoclasts [1]. In stark contrast, neither alendronate nor risedronate lost any efficacy after washing the bone surface, indicating nearly irreversible binding [1].

Bone binding affinity Pharmacokinetics Bisphosphonate retention

Clinical Efficacy in Multiple Myeloma: Clodronate Subgroup Shows Superior Progression-Free Survival in Meta-Analysis

In a meta-analysis of six randomized controlled trials covering 1951 patients with multiple myeloma, the clodronate subgroup showed superior progression-free survival compared to the other bisphosphonate groups, with a pooled hazard ratio (HR) of 0.57 (95% CI: 0.33-0.99, P = 0.04) [1]. For skeletal-related events, clodronate demonstrated a pooled risk ratio of 0.72 (95% CI: 0.62-0.84, P < 0.0001), which was comparable to pamidronate (0.66) and zoledronic acid (0.65) [1].

Multiple myeloma Progression-free survival Clinical meta-analysis

Hypercalcemia of Malignancy: High-Dose Clodronate (1500 mg) Demonstrates Equivalence to Pamidronate

In the treatment of hypercalcemia of malignancy, pamidronate was more effective than low-dose clodronate (600 mg), but demonstrated equal efficacy to higher-dose clodronate (1500 mg) [1]. Pamidronate was also more effective than etidronate (7.5 mg/kg) in this indication [1].

Hypercalcemia Malignancy Comparative efficacy

Optimal Application Scenarios for Clodronic Acid: Research and Industrial Procurement Guidance


Multiple Myeloma Skeletal Complication Prevention: Clinical Trial Material Sourcing

Clodronic acid is indicated for sourcing as an active pharmaceutical ingredient or reference standard for clinical trials investigating skeletal complication prevention in multiple myeloma. Evidence from randomized controlled trials demonstrates that oral clodronate (1600-2400 mg/day) significantly reduces skeletal complications [1]. Meta-analysis data confirms superior progression-free survival in the clodronate subgroup (HR = 0.57, P = 0.04) compared to other bisphosphonates [2]. This application scenario is particularly relevant for procurement of GMP-grade clodronic acid for clinical trial material preparation.

Mechanistic Studies Requiring Non-Mevalonate-Pathway Osteoclast Inhibition

Clodronic acid is the appropriate procurement choice for research applications requiring osteoclast inhibition without interference with the mevalonate pathway or protein prenylation. Unlike nitrogen-containing bisphosphonates (alendronate IC50 = 460 nM; pamidronate IC50 = 500 nM), clodronate exhibits no inhibition of farnesyl diphosphate synthase [1]. This makes clodronic acid essential for studies requiring clean dissection of ATP-analogue-mediated osteoclast apoptosis from mevalonate-pathway-dependent mechanisms.

Osteoblast-Osteoclast Coupling and Bone Formation Research

Clodronic acid uniquely enhances osteoblast differentiation, as evidenced by increased alkaline phosphatase activity in both MC3T3-E1 and ST2 cells at 10⁻⁵ M, whereas nitrogen-containing bisphosphonates (pamidronate, alendronate, incadronate) show no such effect [1]. This property makes clodronic acid the bisphosphonate of choice for research investigating the osteoblast-osteoclast coupling interface, bone formation, and mesenchymal stem cell differentiation. Procurement should prioritize clodronic acid reference standards with verified purity for reproducible cell culture studies.

Reversible Bone Binding and Shorter-Term Skeletal Residence Applications

Clodronic acid exhibits significantly weaker bone binding affinity compared to nitrogen-containing bisphosphonates, requiring 10-fold higher dosing to maintain efficacy after bone surface washing in vitro [1]. In contrast, alendronate and risedronate retain full efficacy after washing, indicating nearly irreversible bone binding [1]. This differential retention profile makes clodronic acid suitable for applications requiring reversible bone binding and shorter skeletal residence time. Procurement for in vivo studies where long-term skeletal sequestration of nitrogen-containing bisphosphonates would confound interpretation should prioritize clodronic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid, Clodronic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.